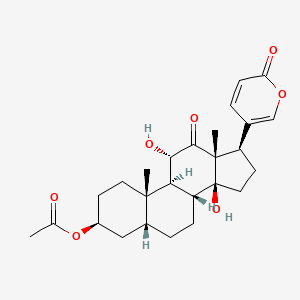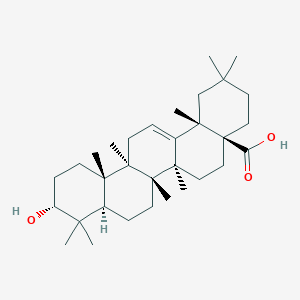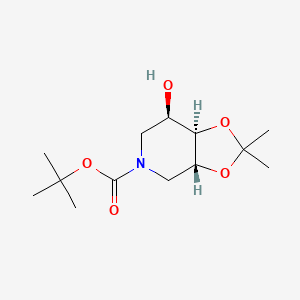
Glycosidase-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycosidase-IN-2 is a compound that functions as an inhibitor of glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars. Glycosidases play crucial roles in various biological processes, including the degradation of biomass, defense mechanisms, and normal cellular functions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Glycosidase-IN-2 involves several steps, including the preparation of key intermediates and the final coupling reactions. One common approach is the use of molecular imprinting in cross-linked micelles to create water-soluble polymeric nanoparticles with a sugar-binding boroxole in the imprinted site . Post-modification techniques are then employed to install acidic groups near the oxygen of the targeted glycosidic bond, optimizing the structure for selective hydrolysis.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using enzymatic methods. β-Glycosidases, for example, provide an alternative enzymatic method for the synthesis of alkyl-glycosides, which are environmentally friendly and exhibit high stereo-selectivity . Genetic engineering techniques have also been used to prepare glycoside hydrolases from various sources .
Análisis De Reacciones Químicas
Types of Reactions: Glycosidase-IN-2 undergoes several types of chemical reactions, including hydrolysis, transglycosylation, and reverse hydrolysis . These reactions are catalyzed by glycosidases and involve the cleavage and formation of glycosidic bonds.
Common Reagents and Conditions: Common reagents used in these reactions include acidic water, molecular imprinting agents, and various glycosidases . The reactions typically occur under mild conditions, such as room temperature and neutral pH, to ensure high selectivity and yield.
Major Products Formed: The major products formed from these reactions include oligosaccharides, polysaccharides, and various glycosylated compounds . These products have significant applications in the pharmaceutical, food, and biofuel industries.
Aplicaciones Científicas De Investigación
Glycosidase-IN-2 has a wide range of scientific research applications. In chemistry, it is used to study the hydrolysis and synthesis of complex carbohydrates . In biology, it plays a role in understanding glycosylation processes and the metabolism of glycoconjugates . In medicine, this compound is used to develop enzyme replacement therapies and to study the mechanisms of glycosidase-related diseases . In industry, it is employed in the production of biofuels, biodegradable surfactants, and other valuable products .
Mecanismo De Acción
The mechanism of action of Glycosidase-IN-2 involves the inhibition of glycosidases by binding to their active sites and preventing the hydrolysis of glycosidic bonds . This inhibition is achieved through the formation of a stable enzyme-inhibitor complex, which blocks the catalytic activity of the enzyme. The molecular targets of this compound include various glycosidases involved in carbohydrate metabolism and glycosylation processes .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Glycosidase-IN-2 include other glycosidase inhibitors such as acarbose, miglitol, and voglibose . These compounds also inhibit glycosidases but differ in their chemical structures and specificities.
Uniqueness: this compound is unique in its high selectivity and efficiency in inhibiting glycosidases. Unlike other inhibitors, it can be designed to possess selectivity not available with biocatalysts, making it a valuable tool in both research and industrial applications .
Propiedades
Fórmula molecular |
C13H23NO5 |
|---|---|
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
tert-butyl (3aR,7R,7aR)-7-hydroxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-6-8(15)10-9(7-14)17-13(4,5)18-10/h8-10,15H,6-7H2,1-5H3/t8-,9-,10-/m1/s1 |
Clave InChI |
RPFDMDWEBWOMNO-OPRDCNLKSA-N |
SMILES isomérico |
CC1(O[C@@H]2CN(C[C@H]([C@H]2O1)O)C(=O)OC(C)(C)C)C |
SMILES canónico |
CC1(OC2CN(CC(C2O1)O)C(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-[3-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B12431810.png)
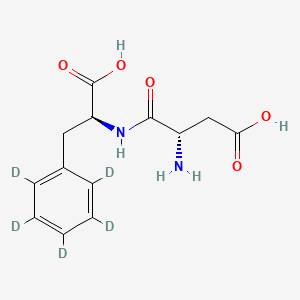
![Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12431829.png)

![N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamoyl bromide](/img/structure/B12431851.png)
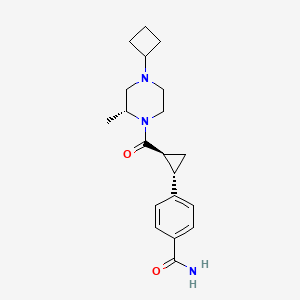
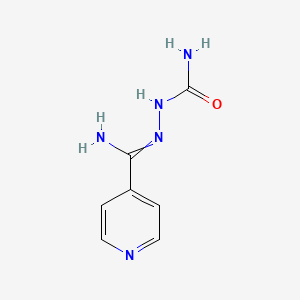
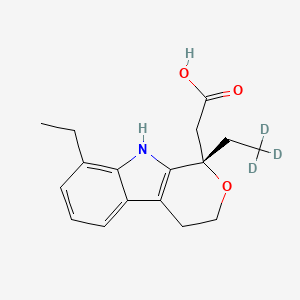
![N-((1R,6R)-6-Amino-2,2-difluorocyclohexyl)-5-methyl-4-(6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B12431871.png)


